

Investigating the Physiological Effects of DL-Ornithine Supplementation: A Technical Guide

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Compound of Interest

Compound Name: *DL-ornithine hydrochloride*

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ornithine, a non-proteinogenic amino acid, is a critical intermediate in the urea cycle and a precursor for the synthesis of polyamines, proline, and glutamate. While supplementation with L-ornithine has been investigated for its potential therapeutic and ergogenic effects, there is a significant lack of scientific literature on the physiological effects of DL-ornithine, the racemic mixture of D- and L-ornithine. This technical guide provides a comprehensive overview of the known physiological effects of ornithine supplementation, with a primary focus on the extensively studied L-isomer due to the scarcity of data on the DL-form. The guide summarizes quantitative data from key studies, details experimental protocols, and visualizes the core metabolic pathways involving ornithine.

Introduction: The DL-Ornithine Enigma

The user's interest lies in DL-ornithine, a mixture of the D- and L-enantiomers of this amino acid. However, a thorough review of the scientific literature reveals that research on ornithine supplementation has almost exclusively focused on the L-isomer.

The metabolic fate of D-ornithine in mammals is not well-documented. It is known to be a substrate for D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids, leading to the production of an α -keto acid, ammonia, and hydrogen peroxide.^{[1][2]} This pathway serves as a detoxification mechanism for D-amino

acids.[3] Unlike some microorganisms which possess ornithine racemase to interconvert D- and L-ornithine, this enzyme has not been identified in humans.[4][5][6][7] Consequently, it is unlikely that the D-ornithine component of a DL-ornithine supplement contributes to the known physiological effects of L-ornithine.

Given this significant gap in the literature, this guide will henceforth focus on the physiological effects of L-ornithine supplementation, as this is where a substantial body of evidence exists. The findings presented should be understood to be specific to the L-isomer.

Pharmacokinetics of L-Ornithine

L-ornithine, when administered orally, is absorbed from the small intestine via active transport.[8] When administered as L-ornithine L-aspartate (LOLA), it dissociates, and both amino acids are absorbed.[9][10][11]

Following oral administration of LOLA, the peak plasma level of L-ornithine is reached within 30-60 minutes, achieving levels approximately five times higher than baseline, and returning to normal within 7 hours.[9][12] Intravenous administration results in a faster and higher peak, reaching ten times the basal level in 30 minutes, with a similar return to baseline.[9][12] The oral bioavailability of L-ornithine from LOLA is reported to be 82.2%.[12]

Core Physiological Effects of L-Ornithine Supplementation

Ammonia Detoxification and Hepatic Function

L-ornithine is a central component of the urea cycle, the primary metabolic pathway for the detoxification of ammonia in the liver.[8] By providing substrate for ornithine transcarbamylase, L-ornithine supplementation is proposed to enhance the capacity of the urea cycle, thereby promoting the conversion of ammonia to urea.[13] This is particularly relevant in conditions of hyperammonemia, such as hepatic encephalopathy (HE).[13][14] Clinical trials have demonstrated that L-ornithine L-aspartate (LOLA) can effectively reduce blood ammonia levels and improve clinical outcomes in patients with HE.[13][14]

Athletic Performance and Fatigue Reduction

L-ornithine supplementation has been investigated for its potential to improve athletic performance and reduce fatigue. The proposed mechanism involves the enhancement of ammonia detoxification, as ammonia accumulation during exercise is a contributing factor to fatigue.[15][16] Studies have shown that L-ornithine supplementation can attenuate the rise in blood ammonia levels during exercise and may reduce subjective feelings of fatigue.[15][16]

Wound Healing

L-ornithine serves as a precursor for the synthesis of proline and polyamines, both of which are crucial for collagen production and cell proliferation, key processes in wound healing.[8] Animal studies have suggested that ornithine supplementation can enhance wound breaking strength and collagen deposition.[17] In clinical settings, ornithine alpha-ketoglutarate (OKG) has been used to improve wound healing in burn patients.[18]

Growth Hormone Release

Some studies suggest that L-ornithine supplementation may stimulate the release of growth hormone from the pituitary gland.[8] This effect is thought to be mediated by its metabolic conversion to L-arginine, a known secretagogue of growth hormone.[6][8] However, the results from studies in this area have been mixed and may be dependent on the dose and timing of administration.

Stress and Sleep

Emerging research indicates that L-ornithine may have a positive impact on stress and sleep quality. A clinical trial with healthy workers found that L-ornithine supplementation (400 mg/day for 8 weeks) significantly decreased serum cortisol levels and the cortisol/DHEA-S ratio.[19][20] Participants also reported reduced anger and improved sleep quality.[19][20]

Quantitative Data from Key Clinical Trials

The following tables summarize quantitative data from selected studies on L-ornithine supplementation.

Table 1: Effects of L-Ornithine on Physical Fatigue

Parameter	L-Ornithine Group	Placebo Group	p-value	Study
Subjective Feeling of Fatigue (VAS, post-recovery)	Significantly attenuated vs. post-load	No significant change	< 0.01	Sugino et al., 2008[15]
Subjective Feeling of Fatigue (VAS, female subjects)	Significantly lower	Higher	< 0.05	Sugino et al., 2008[15]
Decrease in Mean Speed (10s max pedaling, female subjects)	Smaller decrease	Larger decrease	< 0.05	Sugino et al., 2008[15]

Table 2: Effects of L-Ornithine on Stress and Sleep

Parameter	L-Ornithine Group (400 mg/day)	Placebo Group	p-value	Study
Change in Cortisol/DHEA-S Ratio (at 4 weeks)	Significantly decreased	No significant change	< 0.05	Miyake et al., 2014[19][20]
Athens Insomnia Scale (AIS) Score (at 4 weeks)	Significant improvement	Trend towards improvement	< 0.05	Miyake et al., 2014[19][20]
Self-reported "Anger-Hostility" (POMS, at 2 & 6 weeks)	Significant improvement	No significant change	< 0.05	Miyake et al., 2014[19][20]

Table 3: Safety of L-Ornithine Hydrochloride Supplementation in Healthy Males (4 weeks)

Dosage	Observed Effects	NOAEL	Study
3.2, 6, 9.2, 12 g/day	Minor increase in plasma aspartic and glutamic acid at highest doses. No treatment-related adverse events.	12 g/day	Miura et al., 2023

Experimental Protocols

Study on Physical Fatigue Attenuation (Sugino et al., 2008)[15]

- Design: Double-blind, placebo-controlled, 2-way crossover study.
- Participants: 17 healthy volunteers.
- Intervention: L-ornithine hydrochloride (2000 mg/day for 7 days and 6000 mg/day for 1 day) or placebo.
- Protocol: Participants underwent a fatigue-inducing physical task on a cycle ergometer at fixed workloads for 2 hours on two separate occasions.
- Outcome Measures: Subjective feeling of fatigue (measured by visual analog scale), physical performance (mean speed for 10-second maximum pedaling), and serum biomarkers (triacylglycerol, ketone bodies, free fatty acids, and blood ammonia).

Study on Stress and Sleep Quality (Miyake et al., 2014) [19][20]

- Design: Randomized, double-blind, placebo-controlled clinical trial.
- Participants: 52 apparently healthy Japanese adults with slight stress and fatigue.

- Intervention: L-ornithine (400 mg/day) or placebo capsules, consumed daily for 8 weeks before bed.
- Protocol: Blood samples were collected at baseline, 2, 4, and 8 weeks.
- Outcome Measures: Serum cortisol and dehydroepiandrosterone-sulphate (DHEA-S). Perceived mood and sleep quality were assessed using the Profile of Mood States (POMS), Athens Insomnia Scale (AIS), and Oguri-Shirakawa-Azumi sleep inventory MA version (OSA-MA).

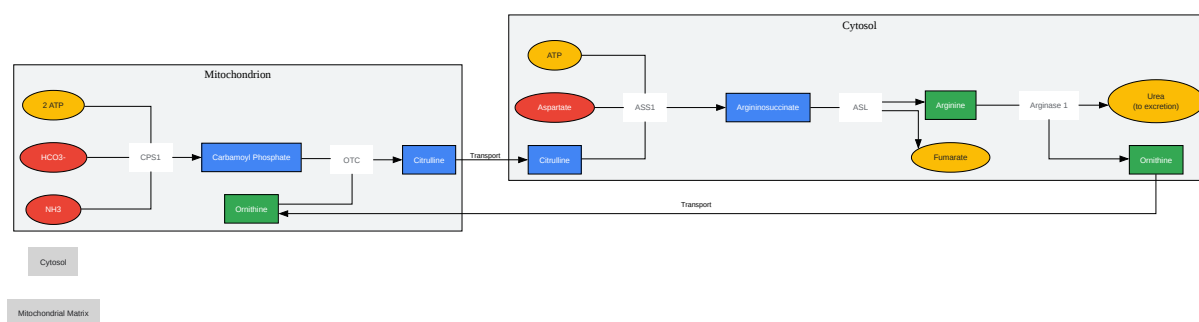
Subchronic Tolerance Trial (Miura et al., 2023)

- Design: Graded-dosage clinical trial.
- Participants: 60 healthy male adults (age 41.4 ± 1.5 years).
- Intervention: Graded dosages of oral ornithine hydrochloride (3.2, 6, 9.2, and 12 g/day) for 4 weeks with a 2-week wash-out period between doses.
- Protocol: Subjects consumed the supplements daily before 12:00 pm. Safety evaluations were conducted at the end of each 4-week period after an overnight fast.
- Outcome Measures: Vital signs, a broad spectrum of circulating biochemical analytes, body weight, sleep quality, and mental self-assessment.

Key Signaling Pathways

The Urea Cycle

The urea cycle is a central metabolic pathway that detoxifies ammonia by converting it into urea, which is then excreted. L-ornithine is a key intermediate in this cycle.

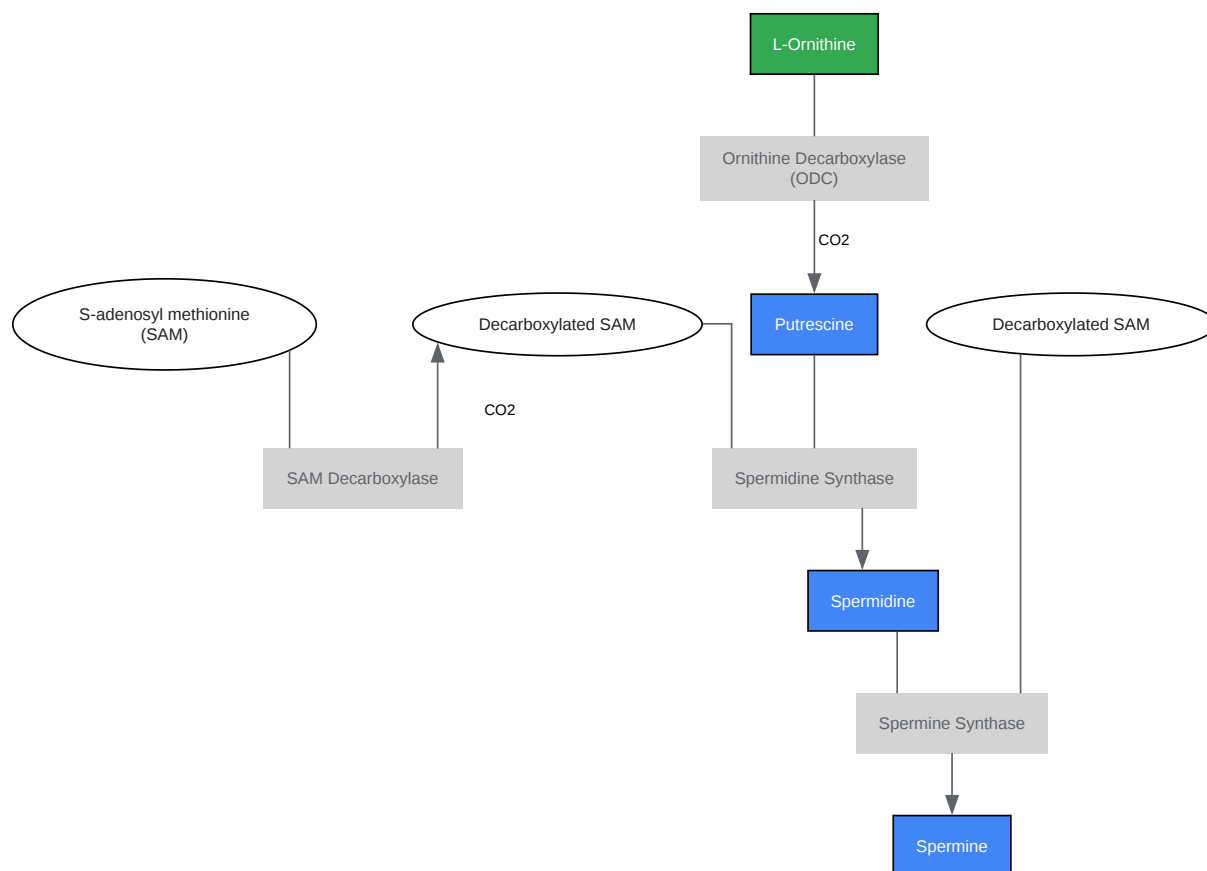


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Caption: The Urea Cycle Pathway for Ammonia Detoxification.

Polyamine Biosynthesis

L-ornithine is the precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine, which are essential for cell growth and proliferation.



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Caption: Biosynthesis of Polyamines from L-Ornithine.

Conclusion

The available scientific evidence strongly supports the physiological effects of L-ornithine supplementation in various contexts, including ammonia detoxification, enhancement of athletic

performance, promotion of wound healing, and potential modulation of stress and sleep. The mechanisms of action are primarily linked to its central role in the urea cycle and as a precursor to vital molecules like polyamines and proline.

However, a significant knowledge gap exists concerning DL-ornithine. Without dedicated research into the pharmacokinetics, metabolism, and physiological effects of the D-isomer and the racemic mixture, it is not possible to extrapolate the findings for L-ornithine to DL-ornithine. The metabolic pathway of D-ornithine via D-amino acid oxidase suggests a detoxification route rather than a contribution to the known beneficial effects of L-ornithine. Future research should aim to elucidate the specific effects of DL-ornithine supplementation to provide a comprehensive understanding for researchers, clinicians, and drug development professionals.

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